![molecular formula C21H18N2O5 B1653807 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid CAS No. 1956434-67-5](/img/structure/B1653807.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, also known as Fmoc-5-oxazolyl-D-proline, is a compound that has been extensively studied in the field of organic chemistry. It is a derivative of proline, an amino acid that is commonly found in proteins, and has been shown to have a range of interesting properties. In
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been used extensively in the field of organic chemistry, particularly in the synthesis of peptides and peptidomimetics. It can be incorporated into peptide sequences to modify their properties, such as increasing their stability or altering their binding affinity. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has also been used as a building block for the synthesis of cyclic peptides and other complex molecules.
Mechanism Of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is not well understood, but it is thought to interact with proteins and enzymes in a variety of ways. It may bind to specific sites on these molecules, altering their conformation or activity. It may also act as a substrate for enzymes, leading to the formation of new products.
Biochemical and Physiological Effects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been shown to have a range of biochemical and physiological effects. It can increase the stability of peptides and peptidomimetics, making them more resistant to degradation by enzymes or other factors. It can also alter the binding affinity of peptides, allowing them to interact with specific targets more effectively. In addition, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been shown to have antimicrobial and antiviral properties, and may have potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is its versatility in peptide synthesis. It can be easily incorporated into peptide sequences and can modify their properties in a variety of ways. However, one limitation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments. It also requires specialized equipment and expertise to synthesize and purify.
Future Directions
There are many potential future directions for research involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline. One area of interest is the development of new methods for synthesizing and purifying the compound, with the goal of increasing yield and purity. Other areas of research could focus on the development of new applications for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline, such as in drug discovery or as a tool for studying protein-protein interactions. Finally, further studies could be conducted to better understand the mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline, which could lead to new insights into its potential uses and limitations.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCGLUGHSLCQU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140798 | |
Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid | |
CAS RN |
1956434-67-5 | |
Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956434-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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